4-メチル-2-ニトロ安息香酸

概要

説明

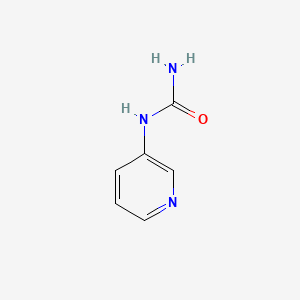

4-Methyl-2-nitrobenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 4-Methyl-2-nitrobenzoic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding 4-Methyl-2-nitrobenzoic acid.

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-2-nitrobenzoic acid involves several steps, including nitration, esterification, and the formation of salts with organic bases. For instance, the synthesis of 4-methylsulfonyl-2-nitrobenzoate was achieved by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid under mild conditions . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was reported, which includes a nucleophilic substitution with pyridine without additional base, and the use of glycolic acid for the cyclisation step to avoid by-products . These methods could potentially be adapted for the synthesis of 4-Methyl-2-nitrobenzoic acid by considering the specific functional groups and reactivity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-2-nitrobenzoic acid has been characterized using X-ray diffraction and NMR spectroscopy. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate revealed the dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring . Additionally, the structure of 2-methylimidazolium-4-nitrobenzoate was determined, showing the presence of H-bonding interactions and crystallization in a triclinic crystal system . These structural analyses are crucial for understanding the chemical behavior and potential applications of 4-Methyl-2-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is highlighted in the synthesis of various compounds. For instance, the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution reaction . The Fischer esterification reaction was used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the reactivity of the nitrobenzoic acid moiety under acidic conditions . These reactions provide a basis for predicting the chemical behavior of 4-Methyl-2-nitrobenzoic acid in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives have been studied through various techniques. The crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions . The optical properties of 2-methylimidazolium-4-nitrobenzoate were investigated using UV-Vis-NIR spectroscopy, and its thermal stability was assessed by thermo gravimetric and differential thermal analyses . These studies provide insights into the stability, intermolecular interactions, and potential applications of 4-Methyl-2-nitrobenzoic acid in optical materials.

科学的研究の応用

医薬品中間体の合成

4-メチル-2-ニトロ安息香酸: は、医薬品化合物の中間体の合成に使用されます。 たとえば、抗代謝拮抗剤であるラルチトレキセドの製造における前駆体として役立ちます。ラルチトレキセドは、癌化学療法で使用されます 。この化合物のニトロ基は、複雑な医薬品構造を作成するために必要なさらなる化学変換を促進する重要な官能基です。

有機合成研究

有機化学において、4-メチル-2-ニトロ安息香酸は、ニトロ化プロセスを含むさまざまな有機反応を研究するために使用されます。 研究者は、この化合物を使用して環境に優しいニトロ化プロセスを開発しており、反応速度に対する高い選択性と制御を提供します .

材料科学

この化合物は、一次元ランタノイド配位錯体の合成に関与しています。 これらの錯体は、材料科学、特に独自の磁気的および光学的特性を持つ新素材の開発において潜在的な用途があります .

分析化学

4-メチル-2-ニトロ安息香酸: は、分析化学、特に高性能液体クロマトグラフィー(HPLC)において、分析方法の校正と精度の確保のための標準物質または基準物質として使用できます .

環境化学

4-メチル-2-ニトロ安息香酸のニトロ基は、酸化還元反応において電子受容体として機能します。 この特性は、環境化学において、排水処理プロセスにおける永続的な有機汚染物質の分解のために研究されています .

化学教育

明確な構造と反応性を持つ4-メチル-2-ニトロ安息香酸は、多くの場合、教育環境で有機化学と合成の重要な概念を示すために使用されます .

触媒研究

この化合物は、触媒におけるリガンドとしての役割について研究されています。 金属との配位能力により、化学反応の効率を高める新しい触媒の開発につながる可能性があります .

高分子科学

4-メチル-2-ニトロ安息香酸: は、高分子の合成におけるモノマーまたはビルディングブロックとなり得ます。 ニトロ基はアミンに還元でき、その後、特定の機能を持つ高分子材料を作成するために使用できます .

Safety and Hazards

将来の方向性

While specific future directions for 4-Methyl-2-nitrobenzoic acid are not mentioned in the retrieved sources, it’s worth noting that nitro compounds have been studied for their potential in charge-transfer complexes due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .

特性

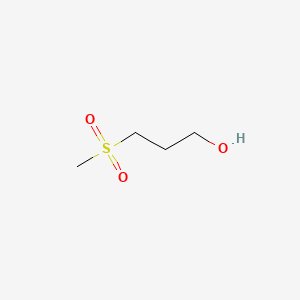

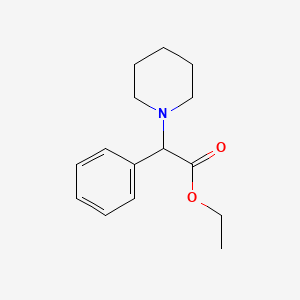

IUPAC Name |

4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLSSGOPIGKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292061 | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27329-27-7 | |

| Record name | 27329-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-nitrobenzo200000031436 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can borane-tetrahydrofuran (THF) and boron trifluoride-etherate be used to reduce sterically hindered aromatic carboxylic acids like 4-methyl-2-nitrobenzoic acid?

A1: While the research primarily focuses on the broad applicability of the borane-THF and boron trifluoride-etherate reduction system for various functionalized aromatic carboxylic acids, it specifically notes that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid, a compound structurally similar to 4-methyl-2-nitrobenzoic acid, resulted in both low conversion and yield []. The authors suggest that the electron-withdrawing nitro group ortho to the carboxylic acid might hinder the reaction. Therefore, based on the provided research, it can be inferred that the reduction of 4-methyl-2-nitrobenzoic acid using this method might face similar challenges and result in low conversion and yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

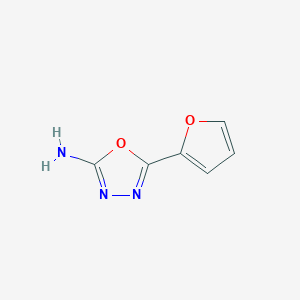

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)